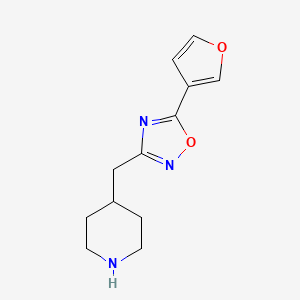
5-Bromo-4-ethoxy-3-methylbenzofuran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-ethoxy-3-methylbenzofuran-2-carboxylic acid is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-ethoxy-3-methylbenzofuran-2-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-ethoxy-3-methylbenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can modify the functional groups attached to the benzofuran ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Sodium dichromate and sulfuric acid are commonly used oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: N-bromosuccinimide (NBS) is used for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring.
Aplicaciones Científicas De Investigación
5-Bromo-4-ethoxy-3-methylbenzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex benzofuran derivatives.
Industry: Used in the synthesis of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-ethoxy-3-methylbenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Benzofuran: The parent compound with a simpler structure.
4-Ethoxybenzofuran: Similar structure but lacks the bromine and carboxylic acid groups.
3-Methylbenzofuran: Similar structure but lacks the ethoxy and carboxylic acid groups.
Uniqueness
5-Bromo-4-ethoxy-3-methylbenzofuran-2-carboxylic acid is unique due to the presence of the bromine, ethoxy, and carboxylic acid groups, which contribute to its distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H11BrO4 |
|---|---|
Peso molecular |
299.12 g/mol |
Nombre IUPAC |
5-bromo-4-ethoxy-3-methyl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C12H11BrO4/c1-3-16-11-7(13)4-5-8-9(11)6(2)10(17-8)12(14)15/h4-5H,3H2,1-2H3,(H,14,15) |
Clave InChI |
KOMGVHRXBMWZQU-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC2=C1C(=C(O2)C(=O)O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(2-Chloro-5-methoxypyridin-4-YL)-6,7-dihydro-1H-pyrrolo[3,2-C]pyridin-4(5H)-one](/img/structure/B11788960.png)

![6-(Tetrahydro-2H-pyran-4-yl)-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11788978.png)





![4-(3'-Ethoxy-[1,1'-biphenyl]-4-YL)-1H-pyrazol-3-OL](/img/structure/B11789015.png)


